D-Arginine hydrochloride
CAS No.: 627-75-8
Cat. No.: VC21540387
Molecular Formula: C8H16N2O4S2
Molecular Weight: 174,2*36,5 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 627-75-8 |
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Molecular Formula | C8H16N2O4S2 |
Molecular Weight | 174,2*36,5 g/mole |
IUPAC Name | (2R)-2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrochloride |
Standard InChI | InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m1./s1 |
Standard InChI Key | ZTVZLYBCZNMWCF-WDSKDSINSA-N |
Isomeric SMILES | C(CSSCC[C@@H](C(=O)[O-])[NH3+])[C@@H](C(=O)[O-])[NH3+] |
SMILES | C(CC(C(=O)O)N)CN=C(N)N.Cl |
Canonical SMILES | C(CSSCCC(C(=O)[O-])[NH3+])C(C(=O)[O-])[NH3+] |
Chemical Properties and Structure
D-Arginine hydrochloride possesses specific chemical and physical properties that distinguish it from other amino acid derivatives. The compound's systematic chemical identity and physical characteristics are critical for understanding its behavior in various applications.
Chemical Identity and Structure
D-Arginine hydrochloride is identified as R-2-Amino-5-guanidinopentanoic acid hydrochloride, sometimes also referred to as H-D-Arg-OH · HCl in biochemical literature . The molecular structure features the characteristic amino acid backbone with the guanidino group that defines arginine, but with the opposite stereochemistry compared to the naturally predominant L-form.
Physical and Chemical Properties
The physical and chemical properties of D-Arginine hydrochloride are summarized in the following table:
Property | Value |
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Empirical Formula | C₆H₁₄N₄O₂·HCl |
Molar Mass | 210.7 g/mol |
Physical Appearance | White to off-white powder |
Melting Point | 218°C |
Specific Rotation [α]²⁰ᴅ | -23° to -21° (c= 2 in 6 N HCl) |
Assay Purity | 99.0-101.0% |
Loss on Drying | ≤0.5% |
CAS Number | 627-75-8 |
EC Number | 211-010-1 |
The negative specific rotation is a defining characteristic of D-Arginine hydrochloride, measured as -23° ± 2° when prepared at a concentration of 8 in 6N HCl at 20°C . This optical property is crucial for verifying the enantiomeric purity of the compound in research and pharmaceutical applications.
Manufacturing and Production
The production of D-Arginine hydrochloride involves specialized techniques to ensure stereochemical purity and pharmaceutical-grade quality. Several manufacturing approaches exist, with enzymatic conversion being particularly notable for its efficiency and specificity.
Enzymatic Conversion Method
One effective method for producing D-Arginine involves the enzymatic conversion of DL-arginine using L-arginase (EC 3.5.3.1). This enzyme selectively converts the L-enantiomer to L-ornithine, leaving the D-arginine intact for subsequent isolation . The process typically follows these steps:
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Preparation of an aqueous DL-arginine solution
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pH adjustment to 8.0-10.0 using an appropriate acid
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Addition of bivalent metal salts (typically Mn²⁺) at concentrations of 10⁻³ to 10⁻⁵ molar to enhance enzyme activity
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Introduction of L-arginase enzyme and incubation at 20-35°C for 5-48 hours
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Separation of the enzyme via ultrafiltration for potential reuse
The enzymatic approach is particularly valuable because it achieves high stereochemical purity without requiring complex chemical transformations or hazardous reagents.
Purification and Quality Control
After the initial separation, D-arginine can be precipitated from aqueous solution by adding alcohol, followed by filtration and drying processes . Chromatographic analysis and optical rotation measurements are essential quality control steps to confirm enantiomeric purity. For pharmaceutical and research applications, additional purification steps may be implemented to achieve the 99.0-101.0% purity standard .
Applications and Research
D-Arginine hydrochloride has numerous applications spanning pharmaceutical development, sports nutrition, cosmetics, and fundamental biochemical research. Its unique stereochemical properties make it valuable in contexts where the biological activity differs from the L-enantiomer.
Pharmaceutical Applications
In pharmaceutical research, D-Arginine hydrochloride has attracted attention for its potential in enhancing nitric oxide production, which may improve blood flow and support cardiovascular health . While the L-form has been more extensively studied in clinical settings, the D-form offers distinct pharmacological properties that may be advantageous for specific therapeutic approaches.
A randomized, double-blind, placebo-controlled study investigating L-arginine in heart failure patients demonstrated that supplemental arginine could significantly increase forearm blood flow during exercise, improve functional status, enhance arterial compliance, and reduce circulating levels of endothelin . These findings, while specifically related to L-arginine, provide context for understanding potential parallel research pathways for D-arginine derivatives.
Sports and Nutrition
In sports nutrition research, D-Arginine hydrochloride is being investigated for its potential to boost performance and recovery through mechanisms involving increased blood circulation and enhanced nutrient delivery to muscles . The compound's role in nitric oxide production pathways makes it a subject of interest for exercise physiology researchers, although clinical evidence specific to the D-enantiomer remains less extensive than for L-arginine supplements.
Cosmetic Industry
The cosmetic industry has incorporated D-Arginine hydrochloride into formulations aimed at improving skin hydration and elasticity. It has become a component in anti-aging products based on its potential to enhance local circulation and support skin metabolism . The compound's stability and compatibility with common cosmetic ingredients make it suitable for various topical applications.
Research Applications
In academic and pharmaceutical research, D-Arginine hydrochloride serves as:
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A tool for investigating stereoselectivity in enzymatic and receptor-mediated processes
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A compound for studying insulin sensitivity and glucose metabolism, with potential implications for diabetes research
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A subject in neuroprotective studies examining potential applications for neurodegenerative diseases
These diverse research applications highlight the compound's value beyond direct therapeutic use, positioning it as an important biochemical reagent for fundamental research.
Analytical Data
Analytical characterization of D-Arginine hydrochloride is crucial for confirming its identity, purity, and suitability for research applications. Standard analytical techniques applied to this compound include:
Chromatographic Analysis
High-performance liquid chromatography (HPLC) is commonly used to verify the purity of D-Arginine hydrochloride and to distinguish it from its L-enantiomer. Ion exchange chromatography also plays a crucial role in the purification process, allowing separation of D-arginine from L-ornithine in manufacturing workflows .
Spectroscopic Characterization
Infrared spectroscopy and nuclear magnetic resonance (NMR) spectroscopy provide structural confirmation, while mass spectrometry verifies the molecular weight and elemental composition matching the expected C₆H₁₄N₄O₂·HCl formula.
Optical Rotation
Polarimetry to measure specific rotation is particularly important for confirming the stereochemical identity of D-Arginine hydrochloride. The established specific rotation range of -23° to -21° (measured at concentration = 2 in 6N HCl at 20°C) serves as a critical quality control parameter .
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